Antifungal agent 39
Description
Properties
Molecular Formula |
C23H22ClN3O5 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
InChI Key |
ZKKKFKHQKHTDTC-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Antifungal Agent 39 - A Novel Biphenyl Aminoalkanoic Acid Derivative
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 39, identified as (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate, is a novel aminoalkanoic acid derivative containing a biphenyl group. This compound has demonstrated significant antifungal and fungicidal properties, positioning it as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, primarily sourced from patent literature.
Chemical Structure and Properties
The chemical structure of this compound is presented below. It is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers.
Chemical Name: (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate
Molecular Formula: C₂₈H₃₅F₃N₂O₃
Molecular Weight: 516.59 g/mol
General Physicochemical Properties (Predicted)
| Property | Value |
| XLogP3-AA | 6.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 10 |
| Exact Mass | 516.259976 g/mol |
| Monoisotopic Mass | 516.259976 g/mol |
| Topological Polar Surface Area | 87.8 Ų |
| Heavy Atom Count | 36 |
| Complexity | 669 |
Note: These properties are computationally predicted and have not been experimentally verified in the available literature.
Synthesis
The synthesis of this compound involves a multi-step process as outlined in patent literature. A generalized workflow is provided below.
Synthesis Workflow
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol for Synthesis
The following is a representative, generalized protocol based on the procedures described in patent US20220144755A1.
Step 1: Amide Coupling
-
To a solution of (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate.
Note: The specific reagents, solvents, and reaction conditions may be optimized for yield and purity.
Antifungal Activity
This compound has been reported to exhibit broad-spectrum antifungal activity. The available data on its minimum inhibitory concentration (MIC) against various fungal pathogens is summarized below.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Cryptococcus neoformans | H99 | 0.5 |
| Candida albicans | SC5314 | 1 |
| Aspergillus fumigatus | AF293 | 2 |
| Trichophyton rubrum | 0.25 | |
| Candida auris | 1 |
Data extracted from patent US20220144755A1. The specific strains for T. rubrum and C. auris were not detailed in the source document.
Experimental Protocol for Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Prepare a fungal inoculum of the desired species and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at a specific wavelength.
Mechanism of Action (Proposed)
While the precise mechanism of action for this compound has not been fully elucidated in the public domain, related research by the inventors suggests that novel antifungal agents from their platforms may target fungal cell wall integrity.[1]
Proposed Mechanism Pathway
Caption: Proposed mechanism of action for this compound.
This proposed pathway is speculative and based on the general research direction of the inventors. Further experimental validation is required to confirm the specific molecular targets and downstream effects of this compound.
Conclusion
This compound, a novel biphenyl aminoalkanoic acid derivative, demonstrates promising in vitro activity against a range of pathogenic fungi. The synthetic route is accessible, and the compound's properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships to optimize its antifungal potency and pharmacokinetic properties. The information presented in this guide provides a foundational resource for researchers interested in the development of this and related classes of antifungal compounds.
References
Navigating the Frontier of Antifungal Research: A Technical Guide to the Spectrum of Activity of Novel Pyrazole Derivatives
Introduction
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel therapeutic agents, a class of heterocyclic compounds known as pyrazole derivatives has demonstrated significant promise. This technical guide provides an in-depth overview of the antifungal activity of these emerging agents, with a focus on their spectrum of activity against key pathogenic fungi. For the purpose of this guide, we will use specific examples from recent studies to illustrate the potential of this class of compounds, as a universally recognized "antifungal agent 39" is not distinctly identified in current scientific literature. The data and methodologies presented herein are synthesized from various studies on novel pyrazole-based antifungal candidates.
Quantitative Spectrum of Activity
The in vitro efficacy of novel pyrazole derivatives has been evaluated against a range of clinically and agriculturally significant fungal pathogens. The following tables summarize the quantitative data, primarily presenting the half-maximal effective concentration (EC50) values, which denote the concentration of a compound required to inhibit 50% of fungal growth.
| Pathogen | Compound 7ai (Isoxazolol Pyrazole Carboxylate)[1][2] | Compound I8 (Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate)[3] | Compound 26 (p-trifluoromethyl-phenyl substituted pyrazole)[4] |
| Rhizoctonia solani | 0.37 µg/mL | - | 2.182 µg/mL |
| Alternaria porri | Moderate Activity | - | - |
| Marssonina coronaria | Moderate Activity | - | - |
| Cercospora petroselini | Moderate Activity | - | - |
| Phytophthora infestans | - | Significant Activity | - |
| Botrytis cinerea | - | - | 2.432 µg/mL |
| Valsa mali | - | - | 1.787 µg/mL |
| Thanatephorus cucumeris | - | - | 1.638 µg/mL |
| Fusarium oxysporum | - | - | 6.986 µg/mL |
| Fusarium graminearum | - | - | 6.043 µg/mL |
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Exemplary Pyrazole Derivatives.
| Pathogen | Inhibition Rate (%) with Compounds 2-4, 6, 8, 10, 26-32[4] |
| Botrytis cinerea | > 80% |
| Rhizoctonia solani | > 90% |
| Valsa mali | > 80% |
| Thanatephorus cucumeris | > 80% |
| Fusarium oxysporum | > 80% (Compounds 3, 6, 10, 26-32) |
Table 2: Mycelial Growth Inhibition Rates of a Series of Pyrazole Derivatives.
Experimental Protocols
The evaluation of the antifungal activity of these novel pyrazole derivatives relies on standardized and reproducible experimental protocols. The following section details the typical methodologies employed in these studies.
In Vitro Antifungal Susceptibility Testing: Mycelium Growth Inhibition Method
This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.[2]
-
Preparation of Fungal Inoculum:
-
The pathogenic fungi are cultured on potato dextrose agar (PDA) plates.
-
Mycelial discs (typically 5 mm in diameter) are excised from the periphery of an actively growing fungal colony.
-
-
Preparation of Test Plates:
-
The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
These stock solutions are then serially diluted and added to molten PDA to achieve the desired final concentrations.
-
The PDA mixed with the test compound is poured into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
A single mycelial disc of the test fungus is placed at the center of each compound-containing PDA plate.
-
The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
-
Data Analysis:
-
The diameter of the fungal colony on each plate is measured.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony on the control plates, and T is the average diameter of the mycelial colony on the treated plates.
-
-
The EC50 value is then determined by probit analysis of the concentration-response data.
-
Visualizations: Synthesis, Workflow, and Potential Mechanism
To further elucidate the context of these novel antifungal agents, the following diagrams illustrate a generalized synthetic pathway, a typical experimental workflow, and a hypothetical mechanism of action.
Caption: Generalized synthetic route for novel pyrazole derivatives.[4]
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Hypothetical signaling pathways targeted by novel antifungal agents.
Mechanism of Action and Structure-Activity Relationships
While the precise mechanism of action for many novel pyrazole derivatives is still under investigation, structure-activity relationship (SAR) studies provide valuable insights. For instance, the introduction of specific moieties, such as isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring, has been shown to enhance antifungal activity.[4] Similarly, the presence of a p-trifluoromethyl-phenyl moiety was associated with high efficacy in compound 26.[4] Some pyrazole carboxamides have been developed as succinate dehydrogenase inhibitors, suggesting a potential mode of action for this class of compounds.[1][5] Further research has indicated that some pyrazole derivatives may act by disrupting the synthesis of the fungal cell wall, leading to cellular senescence and death.[3]
Conclusion
Novel pyrazole derivatives represent a promising class of antifungal agents with a broad spectrum of activity against various pathogenic fungi. The quantitative data indicate potent in vitro efficacy, and ongoing research into their synthesis and mechanism of action is paving the way for the development of new and effective treatments for fungal infections. The methodologies outlined in this guide provide a framework for the continued evaluation and optimization of these compounds. As the challenge of antifungal resistance grows, the exploration of novel chemical scaffolds, such as the pyrazole core, will be critical in replenishing our therapeutic arsenal.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Echinocandins: A Technical Guide to their Impact on Fungal Cell Wall Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the echinocandin class of antifungal agents and their profound effects on the integrity of the fungal cell wall. Echinocandins represent a significant advancement in antifungal therapy, targeting a structure unique to fungi and offering a favorable safety profile. This document details their mechanism of action, summarizes their efficacy through quantitative data, provides detailed experimental protocols for assessing their effects, and visualizes the key cellular pathways involved.
Mechanism of Action: Targeting the Core of Fungal Structure
Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability and shape to the fungal cell.[1][4] By inhibiting this enzyme, echinocandins disrupt the formation of the cell wall, leading to a weakened structure that is unable to withstand osmotic stress. This ultimately results in cell lysis and fungal death.[2] The three primary echinocandins in clinical use are caspofungin, micafungin, and anidulafungin.
Quantitative Data: Efficacy of Echinocandins
The in vitro activity of echinocandins is typically measured by the Minimum Inhibitory Concentration (MIC) for yeasts like Candida species, and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus species. The following tables summarize the efficacy of caspofungin, micafungin, and anidulafungin against key fungal pathogens.
Table 1: In Vitro Activity of Echinocandins against Candida Species (MIC in µg/mL)
| Organism | Caspofungin (MIC90) | Micafungin (MIC90) | Anidulafungin |
| Candida albicans | 0.03[5] | 0.015 - 0.03[5] | 0.03 |
| Candida glabrata | 0.015[5] | 0.015[5] | 0.03 |
| Candida tropicalis | 0.06[5] | 0.06[5] | 0.06 |
| Candida parapsilosis | 1 - 2[5] | 1 - 2[5] | 2 |
| Candida krusei | 0.12[5] | 0.12[5] | 0.06 |
MIC90 values represent the concentration of the drug that inhibits the growth of 90% of the isolates tested.
Table 2: In Vitro Activity of Echinocandins against Aspergillus Species (MEC in µg/mL)
| Organism | Caspofungin (MEC90) | Micafungin (MEC90) | Anidulafungin (MEC90) |
| Aspergillus fumigatus | 0.06[6] | 0.015[6] | 0.015[6] |
| Aspergillus flavus | 0.06[6] | 0.015[6] | 0.015[6] |
| Aspergillus niger | 0.03[6] | 0.015[6] | 0.015[6] |
| Aspergillus terreus | 0.5[6] | 0.03[6] | 0.06[6] |
MEC values represent the lowest concentration of the drug that leads to the formation of abnormal, branched, and stunted hyphae.
Experimental Protocols: Assessing Fungal Cell Wall Integrity
Several key experiments are employed to investigate the effects of antifungal agents on the fungal cell wall. Detailed methodologies for these assays are provided below.
Calcofluor White Staining
Principle: Calcofluor white is a fluorescent dye that binds to chitin, a key component of the fungal cell wall.[7][8] Disruption of the cell wall by agents like echinocandins often triggers a compensatory increase in chitin synthesis, which can be visualized by an increase in fluorescence.
Protocol:
-
Culture Preparation: Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.
-
Treatment: Expose the fungal cells to the desired concentrations of the echinocandin for a specified duration. Include an untreated control.
-
Harvesting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with phosphate-buffered saline (PBS) to remove residual medium and drug.
-
Staining: Resuspend the cell pellet in a solution of Calcofluor White (10-25 µg/mL in PBS).[9]
-
Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Visualization: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~435 nm).[9]
Sorbitol Protection Assay
Principle: This assay determines if an antifungal agent's activity is dependent on the disruption of the cell wall. Sorbitol is an osmotic stabilizer.[10] If an agent's primary mode of action is to weaken the cell wall, the presence of an osmotic stabilizer like sorbitol in the growth medium will rescue the fungal cells from lysis, resulting in a higher MIC.[10]
Protocol:
-
Medium Preparation: Prepare a standard liquid growth medium (e.g., RPMI-1640) and a second batch of the same medium supplemented with 0.8 M sorbitol.[10]
-
Drug Dilution: Perform serial dilutions of the echinocandin in both the standard and the sorbitol-supplemented media in 96-well microtiter plates.
-
Inoculation: Inoculate the wells with a standardized suspension of fungal cells.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.
-
MIC Determination: Determine the MIC of the echinocandin in both the presence and absence of sorbitol by visual inspection or by measuring absorbance. A significant increase in the MIC in the presence of sorbitol indicates that the agent targets the cell wall.
Zymolyase Sensitivity Assay
Principle: Zymolyase is an enzyme preparation containing β-1,3-glucanase, which degrades the fungal cell wall.[11] Fungal cells with a compromised cell wall, for instance, due to treatment with an echinocandin, will be more susceptible to lysis by zymolyase.
Protocol:
-
Culture and Treatment: Grow and treat fungal cells with the echinocandin as described for the Calcofluor White staining protocol.
-
Harvesting and Washing: Harvest and wash the cells with a buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Zymolyase Treatment: Resuspend the cells in the buffer containing zymolyase (e.g., 100 µg/mL).
-
Lysis Monitoring: Monitor the decrease in optical density (OD) of the cell suspension at 600 nm over time at room temperature or 30°C.
-
Data Analysis: A faster rate of OD decrease in the echinocandin-treated cells compared to the untreated control indicates a compromised cell wall.
Signaling Pathways and Experimental Workflows
The fungal cell responds to the stress induced by echinocandins through a complex network of signaling pathways. The primary response is the activation of the Cell Wall Integrity (CWI) pathway. Additionally, the High Osmolarity Glycerol (HOG) pathway and calcium-calcineurin signaling are also implicated in the compensatory response.[4][12]
Fungal Cell Wall Integrity (CWI) Pathway
Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway activated by echinocandin-induced stress.
Experimental Workflow for Assessing Cell Wall Integrity
Caption: A typical experimental workflow for evaluating the effect of an antifungal agent on fungal cell wall integrity.
This guide provides a foundational understanding of the interaction between echinocandins and the fungal cell wall. The presented data, protocols, and pathways serve as a valuable resource for researchers dedicated to the study of fungal pathogenesis and the development of novel antifungal therapies.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 5. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 9. LIVE/DEAD Yeast Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zymolyase assay for cell wall integrity [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 39
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize the fungicidal and fungistatic properties of antifungal agents, using the hypothetical novel triazole, Antifungal Agent 39, as a case study. Distinguishing between fungistatic (growth-inhibiting) and fungicidal (lethal) activity is a critical step in the preclinical and clinical development of new antifungal drugs.[1][2][3][4][5] This document outlines the standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), presents data interpretation frameworks, and discusses the potential mechanisms of action that differentiate these two antifungal effects. The guide is intended to serve as a practical resource for researchers and scientists in the field of antifungal drug discovery and development.
Introduction: The Importance of Fungicidal vs. Fungistatic Activity
The classification of an antifungal agent as either fungistatic or fungicidal provides crucial insights into its therapeutic potential.[1][4]
-
Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells.[1][4][6] The clearance of the infection then relies on the host's immune system. Azoles, such as fluconazole and itraconazole, are classic examples of fungistatic drugs.[1][4][7]
-
Fungicidal agents actively kill fungal cells, leading to a rapid reduction in fungal burden.[1][4][6] This property is particularly advantageous in treating infections in immunocompromised patients where the host's immune response is insufficient.[2][5] Amphotericin B is a well-known fungicidal agent.[4][6]
The choice between a fungicidal and a fungistatic agent can significantly impact clinical outcomes, especially in severe, invasive fungal infections.[3] Therefore, a precise in vitro characterization is a cornerstone of antifungal drug development.
Experimental Protocols for Determining Antifungal Activity
The primary methods for assessing the fungistatic and fungicidal properties of a compound are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is the most common and standardized technique for MIC determination.[8][9][10]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) or RPMI-1640 medium to all wells of a 96-well microtiter plate.[8][11]
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of drug concentrations.[8]
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[8]
-
-
Inoculation and Incubation:
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).[8]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[5][12] The MFC is determined as a follow-up to the MIC assay.
Experimental Protocol: MFC Assay
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.[13]
-
Plating: Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[13][14]
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in the control culture.[13][14]
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no growth or fewer than three colonies on the agar plate, corresponding to a kill rate of approximately 99.9%.[13][15][16]
Data Presentation and Interpretation
Quantitative data from MIC and MFC assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | 0.5 | >32 | >64 | Fungistatic |
| Candida glabrata | 1 | >32 | >32 | Fungistatic |
| Aspergillus fumigatus | 0.25 | >32 | >128 | Fungistatic |
| Cryptococcus neoformans | 0.5 | >32 | >64 | Fungistatic |
Interpretation of the MFC/MIC Ratio:
The ratio of the MFC to the MIC is a key indicator of whether an agent is fungicidal or fungistatic.
-
Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[15]
-
Fungistatic: An MFC/MIC ratio of > 4 suggests that the agent is fungistatic.[15]
Based on the hypothetical data in Table 1, this compound would be classified as fungistatic against the tested fungal species.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Experimental Workflow for MIC and MFC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. pediaa.com [pediaa.com]
- 7. drcanuso.com [drcanuso.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on Antifungal Agent 39: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial research findings for the novel antifungal candidate, designated as Antifungal Agent 39. This agent, a synthetic analog of the natural product coruscanone A, has demonstrated notable in vitro activity against several key fungal pathogens. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes its synthetic pathway and proposed mechanism of action.
Introduction to this compound
This compound, chemically identified as 2-[(E)-1-methoxy-3-phenylallylidene)-4-phenylcyclopent-4-ene-1,3-dione, is a derivative of coruscanone A, a natural product isolated from the plant Piper coruscan. The development of analogs like this compound is driven by the urgent need for new antifungal therapies with novel mechanisms of action to combat the rise of drug-resistant fungal infections.[1][2] Research into this class of compounds suggests that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is crucial for its antifungal properties.[1][2]
Quantitative Data Summary
The in vitro antifungal activity and cytotoxicity of this compound were evaluated against a panel of fungal pathogens and mammalian cell lines. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Antifungal Activity of this compound (IC50 in µg/mL)
| Fungal Species | This compound | Amphotericin B (Control) | Fluconazole (Control) |
| Candida albicans (ATCC 90028) | 5.37 | 0.55 | 0.27 |
| Cryptococcus neoformans (ATCC 90113) | 3.12 | 0.25 | 2.08 |
| Aspergillus fumigatus (ATCC 204305) | >20 | 0.27 | >64 |
| C. albicans (Fluconazole-Susceptible Isolate #1) | 5.37 | Not Reported | Not Reported |
| C. albicans (Fluconazole-Resistant Isolate #17) | 5.37 | Not Reported | Not Reported |
| Data sourced from a study on coruscanone A analogs.[1] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 in µg/mL)
| Mammalian Cell Line | This compound | Doxorubicin (Control) |
| Vero (Monkey Kidney Fibroblasts) | 12.5 | 0.09 |
| LLC-PK1 (Porcine Kidney Epithelial) | 10.4 | Not Reported |
| Data sourced from a study on coruscanone A analogs.[1] |
Experimental Protocols
The following methodologies were utilized in the early-stage evaluation of this compound.
3.1. Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method as per the guidelines of the National Committee on Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
-
For Yeasts (Candida albicans, Cryptococcus neoformans): The approved standard M27-A2 was followed.[1]
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilution: this compound and control drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 48 hours.
-
Endpoint Determination: The IC50 was determined as the lowest drug concentration that caused a 50% reduction in turbidity compared to the growth control well.
-
-
For Filamentous Fungi (Aspergillus fumigatus): The approved standard M38-A was followed.[1]
-
Inoculum Preparation: Conidia were harvested from mature cultures and suspended in sterile saline containing 0.05% Tween 20. The suspension was adjusted to a concentration of 0.4 x 104 to 5 x 104 conidia/mL in RPMI 1640 medium.
-
Drug Dilution and Incubation: Similar to the yeast protocol, with incubation at 35°C for 48-72 hours.
-
Endpoint Determination: The IC50 was determined visually as the lowest concentration showing a 50% reduction in fungal growth compared to the control.
-
3.2. In Vitro Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cells was assessed to determine its selectivity.
-
Cell Culture: Vero (monkey kidney fibroblast) and LLC-PK1 (porcine kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 48 hours.
-
Viability Assessment: Cell viability was determined using a neutral red absorption assay.[1] The amount of neutral red dye absorbed by viable cells is proportional to the number of living cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[1]
Visualizations: Synthesis, Workflow, and Proposed Mechanism
The following diagrams illustrate key aspects of the research and understanding of this compound.
Discussion and Future Directions
The early research on this compound, a coruscanone A analog, indicates a moderate level of antifungal activity against Candida albicans and Cryptococcus neoformans. Notably, its efficacy against a fluconazole-resistant strain of C. albicans is comparable to that against the susceptible strain, suggesting a mechanism of action distinct from azoles.[1] However, its activity against Aspergillus fumigatus was limited under the tested conditions.
The cytotoxicity profile shows a degree of selectivity for fungal cells over mammalian cells, though the therapeutic window may be narrow. Molecular modeling studies have suggested that coruscanone A analogs may act by inhibiting lanosterol 14 α-demethylase (CYP51A1), an enzyme critical for ergosterol biosynthesis in fungi.[3] This proposed mechanism aligns with the observed antifungal effects.
Further research is warranted to fully elucidate the mechanism of action, explore structure-activity relationships to enhance potency and selectivity, and evaluate the in vivo efficacy of this compound in animal models of fungal infections. These steps will be crucial in determining its potential as a lead compound for a new class of antifungal drugs. determining its potential as a lead compound for a new class of antifungal drugs.
References
- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies of coruscanone (A) core nucleus as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Agent 39 (Fluconazole)
For Research Laboratory Use Only
Introduction
Antifungal Agent 39, exemplified here by the well-characterized triazole antifungal Fluconazole, is a potent and selective inhibitor of fungal ergosterol biosynthesis.[1] These application notes provide detailed protocols for the use of this compound in a research laboratory setting, including its mechanism of action, in vitro susceptibility testing, and guidelines for in vivo studies. The information is intended for researchers, scientists, and drug development professionals.
Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in the disruption of membrane integrity, impaired fungal growth, and ultimately, cell death.[1][2]
Data Presentation
In Vitro Susceptibility Data
The in vitro activity of this compound (Fluconazole) is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC distributions for Fluconazole against common fungal pathogens.
Table 1: Fluconazole MIC Distribution for Candida Species [5]
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| C. albicans | 8,763 | 0.5 | 2 | ≤0.25 - ≥64 |
| C. glabrata | 1,584 | 16 | 32 | ≤0.25 - ≥64 |
| C. parapsilosis | 1,189 | 1 | 2 | ≤0.25 - ≥64 |
| C. tropicalis | 993 | 2 | 4 | ≤0.25 - ≥64 |
| C. krusei | 344 | 64 | ≥64 | 4 - ≥64 |
Table 2: Fluconazole MIC Distribution for Aspergillus Species [6][7]
| Aspergillus Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| A. fumigatus | 25 | 128 | >100 | 23.9 - >100 |
| A. flavus | 25 | 128 | >100 | Not Reported |
Note: Fluconazole generally exhibits limited activity against Aspergillus species.[1][7]
In Vivo Efficacy Data
The in vivo efficacy of this compound (Fluconazole) has been demonstrated in various animal models of fungal infections.
Table 3: Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis (C. albicans) [8]
| Treatment Group | Dosage (mg/kg) | Mean Log₁₀ CFU/g Kidney ± SD |
| Control (Saline) | - | 5.35 ± 0.21 |
| Fluconazole | 0.5 | 5.25 ± 0.25 |
| Fluconazole | 2.5 | 4.50 ± 0.30 |
| Fluconazole | 10 | 3.75 ± 0.40 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
Materials:
-
This compound (Fluconazole) powder
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate to be tested
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Microplate Inoculation:
-
Add 100 µL of each drug dilution to the wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (approximately 50% reduction) of growth compared to the growth control well.[9] This can be determined visually or by using a microplate reader.
-
Mandatory Visualizations
References
- 1. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects - Online Biology Notes [onlinebiologynotes.com]
- 2. droracle.ai [droracle.ai]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Antifungal Agent 39 for the Treatment of Candida auris Infections in Murine Models
Disclaimer: The specific compound "Antifungal Agent 39" for the treatment of Candida auris is not well-documented in publicly available scientific literature. Therefore, this document utilizes the thiosemicarbazone NSC319726 as a representative agent to illustrate the required application notes and protocols. NSC319726 has demonstrated in vitro activity against Candida auris and in vivo efficacy in an invertebrate model of infection. The experimental protocols for the murine model are based on established methodologies for testing antifungal agents against disseminated C. auris infections.
Introduction
Candida auris is an emerging multidrug-resistant fungal pathogen that presents a serious global health threat. It can cause invasive infections with high mortality rates, particularly in healthcare settings. The development of novel antifungal agents with unique mechanisms of action is crucial to combat the challenge of drug resistance. This document provides an overview of the application of a novel antifungal agent, herein referred to as "this compound" (using NSC319726 as a model), for the treatment of C. auris infections, with a focus on its evaluation in mouse models.
Mechanism of Action
"this compound" (modeled on NSC319726) is a thiosemicarbazone that exhibits broad-spectrum antifungal activity. Its proposed mechanism of action involves the inhibition of ribosome biogenesis, a critical process for fungal cell growth and proliferation.[1][2] This disruption of protein synthesis leads to a fungistatic effect against C. auris.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of C. auris to "this compound" (data based on NSC319726) and the in vivo efficacy in a Galleria mellonella infection model.
Table 1: In Vitro Susceptibility of C. auris to "this compound" (NSC319726)
| C. auris Isolates (Clade) | MIC Range (mg/L) |
| 22 Isolates (Various Clades) | 0.125 - 0.25 |
Data sourced from studies on NSC319726.
Table 2: In Vivo Efficacy of "this compound" (NSC319726) in a G. mellonella Infection Model
| Treatment Group | Survival Rate (%) |
| Untreated Control | Significantly lower |
| "this compound" (NSC319726) | Significantly higher |
Qualitative summary based on reported significant effects.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against C. auris using the broth microdilution method.
Materials:
-
Candida auris isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a serial two-fold dilution of "this compound" in RPMI 1640 in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the microtiter plates at 35°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.
Protocol 2: Murine Model of Disseminated C. auris Infection
This protocol describes the establishment of a systemic C. auris infection in mice to evaluate the in vivo efficacy of "this compound".
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida auris isolate
-
Cyclophosphamide for immunosuppression
-
Sterile phosphate-buffered saline (PBS)
-
"this compound" formulation for injection (e.g., in a suitable vehicle like PBS with low percentage of DMSO)
-
Animal housing and care facilities compliant with ethical guidelines
Workflow Diagram:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least 5 days prior to the experiment.
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Infection: On day 0, infect mice intravenously via the lateral tail vein with a C. auris suspension (e.g., 1 x 10⁷ CFU/mouse in 100 µL of PBS).
-
Treatment: Begin treatment with "this compound" at a predetermined time post-infection (e.g., 24 hours). Administer the agent at various doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., intraperitoneal or oral) daily for a specified duration (e.g., 7 days). Include a vehicle control group.
-
Monitoring: Monitor the mice daily for clinical signs of illness and record survival.
-
Endpoint Analysis:
-
Survival: Continue monitoring a cohort of mice for survival for up to 21 days post-infection.
-
Fungal Burden: At a specified time point (e.g., day 8), euthanize a cohort of mice. Aseptically remove organs (kidneys, brain, spleen), weigh them, and homogenize in sterile PBS. Plate serial dilutions of the homogenates on Sabouraud dextrose agar. Incubate at 35°C for 48 hours and count the colony-forming units (CFU). Express the fungal burden as log10 CFU per gram of tissue.
-
Protocol 3: Statistical Analysis
Procedure:
-
Survival Data: Analyze survival data using the Kaplan-Meier method with the log-rank test to compare survival curves between treatment groups and the control group.
-
Fungal Burden Data: Compare the fungal burden between groups using a non-parametric test such as the Mann-Whitney U test or Kruskal-Wallis test, followed by appropriate post-hoc tests.
-
A p-value of < 0.05 is typically considered statistically significant.
References
Application Notes and Protocols: Evaluating Antifungal Agents Against Aspergillus fumigatus Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus, an opportunistic fungal pathogen, is a primary cause of invasive aspergillosis, particularly in immunocompromised individuals.[1][2] A critical factor in the pathogenicity of A. fumigatus and its resistance to treatment is its ability to form biofilms.[3][4][5] These complex, multicellular communities are characterized by a self-produced extracellular matrix (ECM) that encases the fungal hyphae.[4][5] This ECM acts as a physical barrier, limiting the penetration of antifungal drugs and protecting the fungus from the host immune system, leading to persistent and difficult-to-treat infections.[6][7]
The formation of an A. fumigatus biofilm is a stepwise process that includes the adhesion of conidia to a surface, germination into hyphae, proliferation and entanglement of hyphae, and the production of the ECM, leading to a mature biofilm structure.[3] Understanding the efficacy of novel antifungal agents against these biofilms is crucial for the development of new therapeutic strategies.
These application notes provide detailed protocols for studying the effects of a novel antifungal agent, referred to here as "Antifungal Agent 39," on Aspergillus fumigatus biofilms. The methodologies described are standard in the field and allow for the quantitative assessment of biofilm inhibition and eradication.
Data Presentation: Efficacy of Antifungal Agents Against Aspergillus fumigatus Biofilms
The following tables present a template for summarizing quantitative data from biofilm inhibition and metabolic activity assays. Data for established antifungal agents are included for comparative purposes.
Table 1: Inhibition of Aspergillus fumigatus Biofilm Formation by Antifungal Agents
| Antifungal Agent | Concentration (µg/mL) | Biofilm Inhibition (%)[8] |
| This compound | 0.5 | Data to be determined |
| 1 | Data to be determined | |
| 2 | Data to be determined | |
| 4 | Data to be determined | |
| 8 | Data to be determined | |
| Voriconazole | 1 | 55 ± 5 |
| 8 | 78 ± 6 | |
| Amphotericin B | 1 | 62 ± 7 |
| 8 | 85 ± 4 | |
| Untreated Control | 0 | 0 |
Table 2: Metabolic Activity of Pre-formed Aspergillus fumigatus Biofilms after Treatment with Antifungal Agents
| Antifungal Agent | Concentration (µg/mL) | Metabolic Activity (%) Relative to Untreated Control[9][10] |
| This compound | 0.5 | Data to be determined |
| 1 | Data to be determined | |
| 2 | Data to be determined | |
| 4 | Data to be determined | |
| 8 | Data to be determined | |
| Voriconazole | 1 | 75 ± 8 |
| 8 | 42 ± 5 | |
| Amphotericin B | 1 | 68 ± 6 |
| 8 | 35 ± 7 | |
| Untreated Control | 0 | 100 |
Experimental Protocols
Protocol 1: Aspergillus fumigatus Biofilm Formation and Inhibition Assay
This protocol is used to assess the ability of an antifungal agent to prevent the formation of A. fumigatus biofilms. Biofilm biomass is quantified using crystal violet staining.[8]
Materials:
-
Aspergillus fumigatus strain (e.g., AF293)
-
Sabouraud Dextrose Agar (SDA) plates
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile, flat-bottomed 96-well microtiter plates
-
This compound and other control antifungals
-
0.05% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Spore Suspension Preparation:
-
Culture A. fumigatus on SDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface with a sterile cell scraper.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile PBS by centrifugation.
-
Resuspend the conidia in RPMI 1640 medium and adjust the concentration to 1 x 10^7 conidia/mL using a hemocytometer.
-
-
Biofilm Inhibition Assay:
-
Add 100 µL of the prepared conidial suspension to each well of a 96-well plate.
-
Immediately add 100 µL of RPMI 1640 medium containing serial dilutions of this compound to the wells. Include wells with known antifungal agents as positive controls and wells with medium only as negative (untreated) controls.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, carefully aspirate the medium from each well.
-
Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Add 150 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
-
Protocol 2: Metabolic Activity of Pre-formed Biofilms (XTT Assay)
This protocol measures the metabolic activity of mature biofilms after exposure to an antifungal agent, providing an indication of cell viability.[9][10]
Materials:
-
Pre-formed A. fumigatus biofilms (prepared as in Protocol 1, steps 1 and 2, but without the addition of the antifungal agent during the initial 24-hour incubation)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS, sterile
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a conidial suspension and add 100 µL to each well of a 96-well plate as described in Protocol 1.
-
Add 100 µL of RPMI 1640 medium to each well.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment of Pre-formed Biofilms:
-
After 24 hours, aspirate the medium from the wells.
-
Wash the biofilms twice with sterile PBS.
-
Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
XTT Assay:
-
Prepare the XTT/menadione solution immediately before use. For each plate, mix 5 mg of XTT with 10 mL of pre-warmed PBS and 100 µL of menadione stock solution (1 mM in acetone).
-
After the treatment period, aspirate the medium and wash the biofilms three times with sterile PBS.
-
Add 200 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Metabolic activity is expressed as the percentage of the absorbance of the treated wells relative to the untreated control wells.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound against A. fumigatus biofilms.
Signaling Pathway in Aspergillus fumigatus Biofilm Formation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is known to be involved in the regulation of biofilm formation in A. fumigatus.[11] Environmental stresses can activate this cascade, leading to changes in gene expression that affect cell wall integrity and adhesion, crucial components of biofilm development.
Caption: MAPK signaling pathway in A. fumigatus biofilm formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aspergillus fumigatus Forms Biofilms with Reduced Antifungal Drug Susceptibility on Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of Aspergillus fumigatus in Biofilms in Comparison to Candida albicans [mdpi.com]
- 4. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression. [agris.fao.org]
- 5. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Harnessing Bacterial Signals for Suppression of Biofilm Formation in the Nosocomial Fungal Pathogen Aspergillus fumigatus [frontiersin.org]
- 7. Identification of Compounds Preventing A. fumigatus Biofilm Formation by Inhibition of the Galactosaminogalactan Deacetylase Agd3 [mdpi.com]
- 8. Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedures for "Antifungal agent 39" solution preparation
Disclaimer: The specific substance "Antifungal agent 39" could not be identified as a publicly known agent in the conducted search. The following Application Notes and Protocols are a representative example based on the well-established class of triazole antifungal agents. All quantitative data and specific protocols are provided for illustrative purposes and should be adapted for any real-world compound.
Application Notes and Protocols: this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a novel, potent triazole antifungal compound. Like other agents in its class, its mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound alters the permeability and fluidity of the fungal membrane, leading to the inhibition of fungal growth and proliferation.[1][4] This document provides detailed procedures for the preparation of this compound solutions and protocols for in vitro antifungal susceptibility testing.
Data Presentation
The following tables summarize the key properties and in vitro activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃F₂N₅O₃ |
| Molecular Weight | 459.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | - DMSO: ≥ 50 mg/mL |
| - Ethanol: ≥ 10 mg/mL | |
| - Water: < 0.1 mg/mL | |
| Storage Conditions | Store at -20°C, protect from light and moisture |
| Stability | Stable for ≥ 12 months under recommended storage conditions. Stock solutions in DMSO are stable for up to 3 months at -20°C. |
Table 2: In Vitro Antifungal Activity of this compound (MIC₅₀ Values)
| Fungal Species | MIC₅₀ Range (µg/mL) |
| Candida albicans | 0.015 - 0.125 |
| Candida glabrata | 0.03 - 0.25 |
| Candida parapsilosis | 0.015 - 0.125 |
| Cryptococcus neoformans | 0.06 - 0.5 |
| Aspergillus fumigatus | 0.125 - 1 |
| Aspergillus flavus | 0.25 - 2 |
Experimental Protocols
1. Preparation of 10 mg/mL Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical polypropylene tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing: Tare a sterile conical tube on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.
-
Mixing: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
2. Preparation of Working Solutions for In Vitro Testing
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
Sterile RPMI 1640 medium (or other appropriate broth for antifungal susceptibility testing)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Initial Dilution: Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in RPMI 1640 medium. For example, to prepare a 100 µg/mL intermediate stock, add 10 µL of the 10 mg/mL stock to 990 µL of RPMI 1640 medium and mix well.
-
Serial Dilutions: Perform a series of two-fold serial dilutions from the intermediate stock solution to achieve the desired final concentrations for the assay. For example, in a 96-well plate format for a broth microdilution assay, you would typically prepare a range of concentrations that will be further diluted in the final assay volume.
3. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines for yeast testing.
Materials:
-
Working solutions of this compound
-
Fungal inoculum, standardized to the appropriate cell density (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator (35°C or other optimal temperature for the fungal species)
Procedure:
-
Plate Setup: Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.
-
Drug Addition: Add 200 µL of the highest concentration of the working solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11. This will result in a final volume of 200 µL per well and a 1:2 dilution of the drug concentrations.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Antifungal Agent 39 in Fungal Infection Models
Introduction
The designation "Antifungal agent 39" serves as a generic identifier for novel chemical entities with antifungal properties. Literature review reveals that this name is not associated with a single, specific molecule but has been used in various contexts. Similarly, the designation "Compound 9h" has been assigned to several structurally distinct molecules in different medicinal chemistry studies, each exhibiting unique antifungal profiles. This document provides a consolidated overview of the available experimental data and protocols related to various compounds identified as "Compound 9h" in scientific literature. Due to the lack of a singular "this compound," this report is structured to present the findings for each distinct "Compound 9h" individually, providing clarity for researchers, scientists, and drug development professionals.
Disclaimer: The information provided is based on publicly available scientific literature. Specific experimental details, particularly for proprietary compounds, may be limited. The protocols outlined below are based on standard methodologies and should be adapted as necessary for specific experimental needs.
Compound 9h (Oxazolone-Based Sulfonamide)
One iteration of "Compound 9h" belongs to the class of oxazolone-based sulfonamides. This compound has demonstrated potent in vitro activity against clinically relevant yeasts and molds.
Data Presentation
Table 1: In Vitro Antifungal Activity of Compound 9h (Oxazolone-Based Sulfonamide)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 2 | [1] |
| Aspergillus niger | 4 | [1] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the oxazolone-based sulfonamide "Compound 9h" was likely determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Fungal Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the final desired inoculum concentration.
-
-
Drug Dilution:
-
"Compound 9h" is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.
-
Mechanism of Action & Signaling Pathways
The specific mechanism of action and any targeted signaling pathways for this particular "Compound 9h" have not been detailed in the available literature.
In Vivo Fungal Infection Models
No in vivo efficacy data for this oxazolone-based sulfonamide "Compound 9h" in fungal infection models were found in the reviewed literature.
Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)
A second distinct molecule also designated as "Compound 9h" is a diaziridinyl quinone isoxazole hybrid. This compound has shown potent activity against Candida species.
Data Presentation
Table 2: In Vitro Antifungal Activity of Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans (MTCC 227) | 7.8 | [2] |
| Candida albicans (MTCC 854) | 7.8 | [2] |
| Candida krusei (MTCC 3020) | 7.8 | [2] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The antifungal activity of this "Compound 9h" was likely assessed using a broth microdilution method similar to the one described above for the oxazolone-based sulfonamide.
Mechanism of Action & Signaling Pathways
The precise antifungal mechanism of action for this diaziridinyl quinone isoxazole hybrid has not been elucidated in the available research.
In Vivo Fungal Infection Models
No in vivo studies in fungal infection models have been reported for this specific "Compound 9h."
Compound 9h (Pyrazole-Carboxamide Derivative)
A third "Compound 9h" is a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivative. This compound has been noted for its activity against phytopathogenic fungi.
Data Presentation
Table 3: In Vitro Antifungal Activity of Compound 9h (Pyrazole-Carboxamide Derivative)
| Fungal Species | Activity | Reference |
| Fusarium moniliforme | Excellent | [3] |
| Rhizoctonia solani | Excellent | [3] |
Note: Specific MIC or EC50 values were not provided in the abstract.
Experimental Protocols
In Vitro Antifungal Screening
The in vitro antifungal activity was likely determined using a mycelial growth inhibition assay.
Protocol:
-
Compound Preparation: "Compound 9h" is dissolved in a solvent and added to molten Potato Dextrose Agar (PDA) at various concentrations.
-
Fungal Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the agar plate.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
Activity Assessment: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.
Mechanism of Action & Signaling Pathways
A molecular docking study of this class of compounds suggested a possible mode of action through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] However, this has not been experimentally confirmed.
In Vivo Fungal Infection Models
There is no information available on the in vivo efficacy of this pyrazole-carboxamide derivative in animal models of fungal infection.
Compound 9h (Pyrazol-5-amine Derivative)
A fourth distinct "Compound 9h" is a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative, which has been evaluated against several Aspergillus species.
Data Presentation
Table 4: In Vitro Antifungal Activity of Compound 9h (Pyrazol-5-amine Derivative)
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus ochraceous | 9 | |
| Aspergillus flavus | 11 | |
| Aspergillus alternata | 12 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The MIC values for this "Compound 9h" were likely determined using a broth microdilution method as previously described.
Mechanism of Action & Signaling Pathways
The mechanism of antifungal action for this pyrazol-5-amine derivative has not been reported.
In Vivo Fungal Infection Models
No in vivo data for this compound in fungal infection models are available.
General Experimental Workflows and Signaling Pathway Diagrams
While specific data for "this compound" or the various "Compound 9h" molecules are limited, the following diagrams illustrate standard experimental workflows and a representative signaling pathway often implicated in antifungal drug action and fungal virulence.
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
Caption: General In Vivo Fungal Infection Model Workflow.
Caption: Simplified Ergosterol Biosynthesis Pathway.
The terms "this compound" and "Compound 9h" are not specific to a single chemical entity but have been used to describe multiple, structurally different molecules with antifungal properties. This report has summarized the available in vitro data for four such compounds from the classes of oxazolone-based sulfonamides, diaziridinyl quinone isoxazole hybrids, pyrazole-carboxamide derivatives, and pyrazol-5-amine derivatives. While these compounds show promise in early-stage in vitro studies, there is a significant lack of publicly available information regarding their detailed experimental protocols, mechanisms of action, effects on cellular signaling pathways, and in vivo efficacy in fungal infection models. Further research and publication of more comprehensive studies are required to fully understand the therapeutic potential of these antifungal agents. The provided general protocols and diagrams offer a framework for how such novel antifungal candidates are typically evaluated.
References
Application Notes and Protocols for Antifungal Agent Amphotericin B in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the antifungal agent Amphotericin B in preclinical animal studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing in vivo efficacy and toxicology studies.
Mechanism of Action
Amphotericin B is a polyene antifungal agent that exhibits a broad spectrum of activity against numerous fungal pathogens.[1][2] Its primary mechanism of action involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-). This loss of ionic homeostasis ultimately results in fungal cell death.[1][3][4] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.[3][4]
Caption: Mechanism of action of Amphotericin B.
Quantitative Data Presentation
The following tables summarize the dosages and administration routes of different Amphotericin B formulations used in various animal models as reported in the literature.
Table 1: Intravenous Administration of Amphotericin B in Murine Models
| Formulation | Animal Model | Fungal Pathogen | Dosage (mg/kg) | Dosing Regimen | Key Findings |
| Amphotericin B deoxycholate (Fungizone) | Mice | Candida albicans | 0.1 - 4 | Once-daily i.p. injection for 10 days | 100% survival at 1-4 mg/kg.[5] |
| Amphotericin B deoxycholate (Fungizone) | Mice | Candida albicans | 0.8 | Single i.v. bolus | Used as a comparator for novel formulations.[6] |
| Liposomal Amphotericin B (AmBisome) | Immunosuppressed Mice | Candida albicans | 1, 4, 5, 10, 20 | Daily or intermittent i.v. administration | Intermittent high doses were as effective as daily lower doses.[1] |
| Amphotericin B Lipid Complex (ABLC) | Mice | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | >40 (LD50) | Single i.v. dose | Markedly less toxic than the deoxycholate formulation.[7] |
| Cochleated Amphotericin B (CAMB) | Mice | Candida albicans | 0.1 - 20 | Once-daily i.p. injection for 10 days | 100% survival at doses as low as 0.5 mg/kg.[5] |
Table 2: Intravenous Administration of Amphotericin B in Other Animal Models
| Formulation | Animal Model | Dosage (mg/kg) | Dosing Regimen | Key Findings |
| Liposomal Amphotericin B (AmBisome) | Dogs | 1 - 2 | Every other day to a cumulative dose of 24 mg/kg | Typical therapeutic dosing.[6][8] |
| Liposomal Amphotericin B (AmBisome) | Cats | 0.5 - 1 | Every other day to a cumulative dose of 12 mg/kg | Typical therapeutic dosing.[6][8] |
| Amphotericin B deoxycholate | Rats | 2 | Six doses at 48-hour intervals | Used for tissue distribution studies.[9] |
| Liposomal Amphotericin B (AmBisome) | Rats | 5 | Single i.v. bolus | Used for pharmacokinetic and biodistribution studies.[6] |
Table 3: Oral Administration of Amphotericin B in Animal Models
| Formulation | Animal Model | Dosage (mg/kg/day) | Dosing Regimen | Key Findings |
| Cochleated Amphotericin B (CAmB) | Dogs | 15, 30, 45 | Daily oral administration for 28 days | No observable adverse effects.[10] |
| Cochleated Amphotericin B (CAmB) | Rats | 30, 45, 90 | Daily oral administration for 28 days | No observable adverse effects.[10] |
| Novel lipid-based formulation | Rats | 4.5, 10 | Oral gavage | Assessed for pharmacokinetics and biodistribution.[6] |
| Capsule formulations (iCo-010, iCo-019, iCo-022) | Dogs | Up to 1000 mg/day | Daily or twice daily for 7 or 14 days | Well tolerated with no relevant adverse signs.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Amphotericin B in animal studies.
Protocol 1: Preparation of Amphotericin B for Intravenous Administration
A. Amphotericin B Deoxycholate (Conventional)
-
Reconstitution: Aseptically add 10 mL of Sterile Water for Injection to a 50 mg vial of Amphotericin B powder to yield a 5 mg/mL solution.[12][13]
-
Shaking: Shake the vial immediately and vigorously until the solution is clear.[12]
-
Dilution: For a final concentration of 0.1 mg/mL, further dilute the reconstituted solution in 5% Dextrose in Water (D5W). For example, add 1 mL of the 5 mg/mL solution to 49 mL of D5W.[12][13]
-
Administration: Administer via slow intravenous infusion, typically over 2-6 hours.[15] The infusion line should be flushed with D5W before and after administration.[6]
B. Liposomal Amphotericin B (AmBisome®)
-
Reconstitution: Aseptically add 12 mL of Sterile Water for Injection to a 50 mg vial to create a 4 mg/mL suspension.[6][14]
-
Shaking: Shake the vial vigorously for at least 30 seconds to ensure complete dispersion. The resulting suspension will be yellow and translucent.[6][14]
-
Filtration and Dilution: Using the provided 5-micron filter, draw up the required volume of the reconstituted suspension and add it to a 5% Dextrose in Water (D5W) solution to achieve a final concentration of 1-2 mg/mL for infusion in dogs and cats, or 0.2-0.5 mg/mL for human-centric protocols.[6][16]
-
Administration: Administer via intravenous infusion over 1-6 hours.[6][16] An in-line filter with a pore size of no less than 1 micron should be used.[17]
Caption: Preparation workflow for Amphotericin B formulations.
Protocol 2: Induction of Systemic Candidiasis in Mice
This protocol describes a common method for establishing a systemic Candida albicans infection in mice for the evaluation of antifungal agents.
-
Fungal Culture Preparation:
-
Streak Candida albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into Sabouraud Dextrose Broth and incubate at 35°C with shaking for 18-24 hours.
-
Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[9]
-
-
Immunosuppression (Optional but common for establishing robust infection):
-
Infection:
-
Monitoring:
-
Monitor the animals daily for clinical signs of infection, such as weight loss, ruffled fur, and reduced activity.[7]
-
Protocol 3: Assessment of Fungal Burden in Tissues
This protocol outlines the procedure for quantifying the fungal load in target organs (e.g., kidneys, spleen) of infected animals.
-
Tissue Collection:
-
At the desired time point post-infection, humanely euthanize the mice.
-
Aseptically remove the target organs (e.g., kidneys, spleen).
-
-
Homogenization:
-
Weigh each organ and place it in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.[7]
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies on the plates with a countable number of colonies (typically 30-300).
-
Calculate the fungal burden as colony-forming units (CFU) per gram of tissue.[19]
-
Caption: Workflow for assessing tissue fungal burden.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. miravistavets.com [miravistavets.com]
- 7. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. starship.org.nz [starship.org.nz]
- 13. AMPHOTERICIN B conventional injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. anmfonline.org [anmfonline.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Synergy of Antifungal Agent 39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the research methodologies required to evaluate the synergistic potential of a novel antifungal agent, designated "Antifungal Agent 39," when used in combination with established antifungal drugs. The protocols detailed below are foundational for determining whether a combination therapy is synergistic, indifferent, or antagonistic.
Introduction to Antifungal Synergy
The emergence of antifungal resistance necessitates the development of new therapeutic strategies.[1] Combination therapy, which involves the simultaneous use of two or more drugs, is a promising approach to enhance efficacy, reduce dosage-related toxicity, and overcome resistance.[2][3][4] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism, conversely, is when the combined effect is less than that of the individual drugs. An indifferent interaction means the combined effect is equal to the sum of the individual effects.[1][5]
This document outlines key in vitro and in vivo methodologies to characterize the interactive profile of "this compound" with other antifungal agents.
In Vitro Synergy Testing Methodologies
In vitro testing is the first step in assessing antifungal drug interactions. The most common methods are the checkerboard microdilution assay and the time-kill curve analysis.[1][5]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[1][5]
Experimental Protocol: Broth Microdilution Checkerboard Assay
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a known antifungal, both alone and in combination, to calculate the FIC index.
Materials:
-
This compound (stock solution of known concentration)
-
Known antifungal agent (e.g., Fluconazole, Amphotericin B; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader (optional, for objective endpoint determination)
-
Sterile water, saline, and appropriate solvents for drug dissolution
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10, leaving columns 11 and 12 for controls.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the known antifungal agent. Add 100 µL of the highest concentration of the known antifungal to row A, then perform 2-fold serial dilutions down to row G.
-
This creates a matrix of decreasing concentrations of both drugs.
-
Row H will contain only dilutions of this compound (no second drug). Column 11 will contain only dilutions of the known antifungal.
-
Well H12 will serve as the growth control (no drugs), and another well can be a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Determination: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), depending on the drug class.[2][6]
Data Presentation and Interpretation:
The interaction is quantified by the FIC index (FICI), calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The ΣFICI is the sum of the FICs for each combination. The lowest ΣFICI value is used to interpret the overall interaction.
| ΣFICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Hypothetical Data Summary: Checkerboard Assay
| Fungal Strain | Drug A | Drug B | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | ΣFICI | Interpretation |
| C. albicans ATCC 90028 | Agent 39 | Fluconazole | 16 | 2 | 0.25 | Synergy |
| 8 | 1 | |||||
| A. fumigatus ATCC 204305 | Agent 39 | Amphotericin B | 4 | 1 | 0.75 | Indifference |
| 1 | 0.5 |
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antifungal interaction over time and can distinguish between fungistatic and fungicidal activity.[6][7]
Experimental Protocol: Time-Kill Assay
Objective: To assess the rate and extent of fungal killing by this compound and a known antifungal, alone and in combination, over a period of 48 hours.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Setup Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Known antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Data Presentation and Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[7]
-
Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active agent.[7]
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active agent.[7]
-
Fungicidal activity: A ≥3 log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[8]
Hypothetical Data Summary: Time-Kill Assay at 24 hours
| Fungal Strain | Treatment | Starting Inoculum (log₁₀ CFU/mL) | 24h Count (log₁₀ CFU/mL) | Change from Most Active Agent (log₁₀) | Interpretation |
| C. albicans ATCC 90028 | Control | 5.0 | 7.5 | - | Growth |
| Agent 39 (8 µg/mL) | 5.0 | 4.8 | - | Fungistatic | |
| Fluconazole (4 µg/mL) | 5.0 | 5.2 | - | Fungistatic | |
| Combination | 5.0 | 2.5 | -2.3 | Synergy |
In Vivo Synergy Evaluation
In vivo models are essential to confirm the therapeutic potential of a drug combination observed in vitro.[5] The invertebrate model Galleria mellonella is a valuable tool for initial in vivo screening due to its cost-effectiveness, ethical advantages, and correlation with mammalian models for some infections.[5][9]
Experimental Protocol: Galleria mellonella Infection Model
Objective: To evaluate the efficacy of this compound in combination with a known antifungal in improving the survival of G. mellonella larvae infected with a pathogenic fungus.
Materials:
-
G. mellonella larvae (in their final instar stage)
-
Pathogenic fungal strain (e.g., C. albicans)
-
This compound and known antifungal, formulated for injection
-
Hamilton syringes
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and wash the cells in sterile PBS. Adjust to a known concentration (e.g., 1 x 10⁶ cells/mL). The exact lethal dose should be predetermined.
-
Infection: Inject a 10 µL volume of the fungal inoculum into the last left proleg of each larva.
-
Treatment Groups: Divide the larvae into groups (n=10-20 per group):
-
PBS control (no infection, no treatment)
-
Infection control (infection, PBS treatment)
-
Agent 39 alone
-
Known antifungal alone
-
Combination of Agent 39 and the known antifungal
-
-
Drug Administration: At a set time post-infection (e.g., 2 hours), administer the treatment via injection into a different proleg.
-
Monitoring: Incubate the larvae at 37°C in the dark. Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Fungal Burden (Optional): At specific time points, a subset of larvae can be homogenized to determine the fungal load (CFU/larva).[5]
Data Presentation and Interpretation:
Survival data is typically presented using Kaplan-Meier survival curves and analyzed with the log-rank test. A significant increase in survival in the combination group compared to the single-agent groups indicates in vivo synergy.
Hypothetical Data Summary: G. mellonella Survival Study
| Treatment Group | Median Survival (Days) | % Survival at Day 5 | P-value vs. Infection Control |
| Infection Control | 2 | 10% | - |
| Agent 39 | 3 | 30% | <0.05 |
| Fluconazole | 3 | 35% | <0.05 |
| Combination | 5 | 70% | <0.001 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and hypothetical biological mechanisms.
Caption: Overall workflow for evaluating the synergy of this compound.
Caption: Step-by-step workflow for the checkerboard microdilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Antifungal agent 39" solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 39. The following information addresses common solubility issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, like many potent antifungal compounds, is a lipophilic molecule. Its chemical structure contains a high proportion of nonpolar surface area, leading to unfavorable interactions with polar water molecules and resulting in low aqueous solubility.[1] Factors contributing to its poor solubility include high molecular weight and a crystalline structure that requires significant energy to break down the lattice for dissolution.[2]
Q2: What are the initial troubleshooting steps if I observe precipitation of this compound in my aqueous buffer?
A2: If you observe precipitation, consider the following immediate actions:
-
Verify the pH of your buffer: The solubility of many antifungal agents is pH-dependent.[3][4] Ensure the buffer pH is within the optimal range for this compound, if known.
-
Gentle warming and agitation: Mild heating and continuous stirring can sometimes help dissolve the compound, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Using a sonicator can help break down aggregates and improve dissolution.
-
Prepare a fresh stock solution: Ensure your stock solution in an organic solvent is fully dissolved before diluting it into your aqueous buffer. Precipitates in the stock solution will carry over.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG) can significantly enhance the solubility of poorly soluble compounds.[5] However, it is crucial to determine the maximum tolerable concentration of the co-solvent for your specific experimental system, as high concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
This guide provides a systematic approach to address inconsistent experimental outcomes likely caused by the poor aqueous solubility of this compound.
Workflow for Addressing Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocol: Preparation and Validation of a Co-Solvent System
-
Objective: To determine the optimal co-solvent concentration for solubilizing this compound without inducing cellular toxicity.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell line of interest (e.g., Candida albicans)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve final concentrations ranging from 0.1% to 5% DMSO.
-
As a control, prepare a vehicle-only dilution series with the same concentrations of DMSO in the cell culture medium.
-
Incubate the cells with the vehicle controls for the duration of your standard assay.
-
Assess cell viability using a standard assay to determine the maximum non-toxic concentration of DMSO.
-
Prepare your working solutions of this compound in the cell culture medium, ensuring the final DMSO concentration does not exceed the determined non-toxic level.
-
Issue 2: Low bioavailability in in-vivo studies.
Low aqueous solubility is a primary reason for poor bioavailability.[1][6] The following strategies can be employed to enhance the in-vivo performance of this compound.
Formulation Strategies to Enhance Bioavailability
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Nanosuspensions | Increases surface area by reducing particle size to the nanometer range, leading to a higher dissolution rate. | Applicable to many poorly soluble drugs; can be administered intravenously. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[2] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[1][6] | Significant solubility enhancement; improved dissolution rate. | Amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, such as oils or surfactants, which can form micelles or emulsions in the gastrointestinal tract, facilitating absorption.[1][6] | Can significantly improve oral bioavailability for lipophilic drugs. | Potential for drug precipitation upon dilution in aqueous fluids; formulation complexity. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[5][7] | High solubility enhancement; commercially available excipients. | Can be limited by the size of the drug molecule and the binding constant; potential for nephrotoxicity with some cyclodextrins.[7] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.
-
The clear filtrate contains the water-soluble this compound-HP-β-CD complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.
-
Signaling Pathway Considerations
Poor solubility can impact the effective concentration of this compound reaching its cellular target. Many antifungal agents, particularly azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[8]
Simplified Ergosterol Biosynthesis Inhibition Pathway
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of "Antifungal agent 39"
Technical Support Center: Antifungal Agent 39
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel investigational triazole antifungal agent. Its primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to alterations in fungal cell membrane permeability and integrity, ultimately resulting in fungal cell death.
Q2: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?
A2: Low oral bioavailability of this compound is often attributed to its poor aqueous solubility and potential for first-pass metabolism.[1][2] The compound is a highly lipophilic molecule, which can lead to slow dissolution in the gastrointestinal tract. Additionally, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium.
Q3: What are the recommended starting points for formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[3][4][5][6] Recommended approaches include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can increase its apparent solubility and dissolution rate.[5][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4]
-
Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[4][8]
A decision tree for selecting a suitable formulation strategy is provided below.
Caption: Formulation strategy selection guide.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound following oral administration in rats.
-
Possible Cause 1: Food Effects. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds.
-
Troubleshooting Step 1: Conduct pharmacokinetic studies in both fasted and fed states to assess the extent of the food effect.
-
Possible Cause 2: Inconsistent Formulation Performance. The physical stability of the formulation can affect its in vivo dissolution.
-
Troubleshooting Step 2: Characterize the solid-state properties of your formulation before and after storage to ensure consistency.
Problem 2: Poor in vitro-in vivo correlation (IVIVC) for our developed formulations.
-
Possible Cause 1: Inadequate Dissolution Method. The in vitro dissolution method may not be representative of the in vivo conditions.
-
Troubleshooting Step 1: Develop a biorelevant dissolution method that incorporates physiological surfactants (e.g., bile salts) and pH changes that mimic the gastrointestinal tract.
-
Possible Cause 2: Efflux Transporter Involvement. If the drug is a substrate for efflux transporters like P-gp, this can lead to poor correlation as it is not accounted for in simple dissolution tests.
-
Troubleshooting Step 2: Perform Caco-2 permeability assays to determine if this compound is a P-gp substrate.[9][10][11]
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the in vitro release of this compound from various formulations.
Methodology:
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8 with bile salts).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).
-
Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.[10][14]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9][10]
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add this compound to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral side and measure its appearance on the apical side over time.
-
-
P-gp Substrate Assessment: Conduct the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the B-A permeability in the presence of the inhibitor suggests that this compound is a P-gp substrate.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
Caption: Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of different formulations of this compound.
Methodology:
-
Animals: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose to determine the clearance and volume of distribution.
-
Oral (PO) Groups: Administer different oral formulations to separate groups of rats.
-
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Dissolved at 2h (pH 1.2) | % Dissolved at 8h (pH 6.8) |
| Unformulated API | < 1% | < 5% |
| Amorphous Solid Dispersion | 45% | 85% |
| Lipid-Based Formulation (SEDDS) | 60% | 95% |
| Nanocrystal Formulation | 30% | 75% |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value |
| Papp (A-B) (cm/s) | 0.5 x 10^-6 |
| Papp (B-A) (cm/s) | 2.5 x 10^-6 |
| Efflux Ratio (ER) | 5.0 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Unformulated API (Oral) | 50 | 4 | 300 | 5% |
| Amorphous Solid Dispersion (Oral) | 450 | 2 | 3000 | 50% |
| Lipid-Based Formulation (SEDDS) (Oral) | 600 | 1 | 4200 | 70% |
| Nanocrystal Formulation (Oral) | 300 | 2 | 2400 | 40% |
| Intravenous (IV) | - | - | 6000 | 100% |
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Invitro dissolution | PPT [slideshare.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Off-Target Effects of Antifungal Agents in Cell Culture
Note: The specific designation "Antifungal agent 39" does not correspond to a publicly documented compound in the provided search results. This guide will focus on Amphotericin B , a widely used antifungal agent with well-characterized and significant off-target effects, as a representative example to address the complexities of antifungal research in a cell culture setting.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering off-target effects during in vitro experiments with antifungal agents like Amphotericin B.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments involving potent antifungal agents.
Question: My mammalian cells are exhibiting high levels of cytotoxicity at concentrations intended to be selective for fungal cells. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity in mammalian cell lines is a common issue with antifungal agents that have narrow therapeutic indices, such as Amphotericin B. The primary reason is that the antifungal's mechanism of action can affect host cell components.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Verify Drug Concentration and Purity: Ensure the stock solution was prepared correctly and that the compound has not degraded. Use a fresh batch if necessary.
-
Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, MTS, or LDH release) with a broad range of concentrations on your specific mammalian cell line to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
-
Compare with Literature: Cross-reference your EC50 values with published data for your cell line. Significant deviations may point to experimental error or unique sensitivities of your cell sub-line.
-
Assess Drug Solubility and Vehicle Effects: Poor solubility can lead to precipitation and non-specific toxicity. Ensure the vehicle (e.g., DMSO) is used at a non-toxic concentration and run a vehicle-only control to rule out its contribution to cell death.
-
Optimize Exposure Time: Reduce the incubation time of the drug with your cells. It's possible to achieve antifungal effects with shorter exposure times that are less toxic to mammalian cells.
-
Consider Different Formulations: For drugs like Amphotericin B, liposomal formulations are known to have reduced cytotoxicity compared to deoxycholate formulations.[1] If available, testing a less toxic formulation is advisable.
Question: I am observing changes in cell morphology (e.g., rounding, detachment, vacuolization) even at sub-lethal concentrations of the antifungal agent. What does this indicate?
Answer:
Morphological changes at sub-lethal concentrations often indicate cellular stress and the activation of specific signaling pathways in response to off-target effects. For instance, Amphotericin B can interact with cholesterol in mammalian cell membranes, leading to pore formation, ion leakage, and subsequent stress responses.[1]
Troubleshooting and Investigation:
-
Microscopy and Staining: Use phase-contrast microscopy to document the morphological changes over time and at different concentrations. Consider using fluorescent dyes to stain for specific cellular components (e.g., Hoechst for nuclear morphology, phalloidin for actin cytoskeleton) to better characterize the changes.
-
Investigate Apoptosis: The observed changes may be an early sign of programmed cell death. Perform assays for apoptosis markers, such as caspase-3/7 activation or Annexin V staining.
-
Analyze Stress Pathways: Use techniques like Western blotting or qPCR to investigate the activation of key stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways.[2]
Frequently Asked Questions (FAQs)
Question: What are the primary off-target effects of Amphotericin B in mammalian cell culture?
Answer:
The primary off-target effect of Amphotericin B is cytotoxicity, which stems from its mechanism of action. It binds to sterols in cell membranes to form pores. While it has a higher affinity for ergosterol (the main sterol in fungal membranes), it also binds to cholesterol in mammalian cell membranes.[1] This interaction leads to:
-
Membrane Disruption: Formation of pores in the cell membrane causes leakage of essential ions like K+, Na+, and H+.[1]
-
Oxidative Stress: Amphotericin B can induce oxidative stress within cells, contributing to its toxicity.[1][3]
-
Apoptosis: At therapeutic concentrations, it can trigger an apoptotic cascade, leading to programmed cell death.[4]
Question: How does Amphotericin B's interaction with mammalian cells differ from its interaction with fungal cells?
Answer:
The key difference lies in the primary sterol present in the cell membranes and Amphotericin B's binding affinity.
Caption: Amphotericin B interaction with fungal vs. mammalian cells.
As depicted, the higher affinity for ergosterol leads to a more potent and rapid fungicidal effect, while the weaker interaction with cholesterol results in the dose-dependent cytotoxicity observed in mammalian cells.[1]
Question: What signaling pathways are known to be affected by treatment with cytotoxic antifungal agents?
Answer:
Cellular stress induced by membrane-disrupting antifungals can activate several conserved signaling pathways. In fungi, pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK pathways are activated as a defense mechanism.[2] Similar stress response pathways can be activated in mammalian cells, including:
-
MAPK Pathways (e.g., JNK, p38): These are classic stress-activated pathways that can lead to apoptosis or other cellular responses.
-
Calcineurin Pathway: This pathway is involved in cellular stress responses in both fungi and mammals.[5]
-
TOR Pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation and can be affected by cellular stress.[5][6]
Caption: Signaling pathways affected by antifungal-induced stress.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Amphotericin B Formulations
This table summarizes the cytotoxic effects of different Amphotericin B formulations on various cell lines. Lower EC50/cytotoxicity values indicate higher toxicity.
| Formulation | Cell Line | Assay | Cytotoxic Concentration (µg/L) | Key Finding |
| Fungizone™ (Deoxycholate) | THP-1 (Human Monocytic) | MTS/LDH | Cytotoxic at 500 µg/L | Higher toxicity formulation |
| Ambisome™ (Liposomal) | THP-1 (Human Monocytic) | MTS/LDH | Cytotoxic at 500 µg/L | Liposomal formulation also shows toxicity at high conc. |
| iCo-010 (Novel Formulation) | 293T (Human Kidney) | MTS/LDH | Not cytotoxic | Novel formulations can exhibit reduced toxicity |
| iCo-009 (Novel Formulation) | 293T (Human Kidney) | MTS/LDH | Not cytotoxic | Novel formulations can exhibit reduced toxicity |
| Amphotericin B | Osteoblasts & Fibroblasts | Not specified | Lethal at ≥ 100 µg/mL (100,000 µg/L) | High local concentrations can be highly toxic |
| Amphotericin B | Osteoblasts & Fibroblasts | Not specified | Sub-lethal cytotoxicity at 5-10 µg/mL (5,000-10,000 µg/L) | Sub-lethal effects occur at lower concentrations |
Data compiled from multiple sources.[3][7]
Experimental Protocols
Protocol: Assessing Off-Target Cytotoxicity using an MTS Assay
This protocol provides a general method for determining the cytotoxicity of an antifungal agent against a mammalian cell line.
-
Cell Seeding:
-
Culture your chosen mammalian cell line (e.g., HEK293T, NIH 3T3) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of the antifungal agent in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 8-10 concentrations, including a no-drug control).
-
Prepare a 2X vehicle control (e.g., DMSO in media) at the highest concentration used.
-
Remove the old media from the cells and add 50 µL of fresh media.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the EC50 value.
-
References
- 1. Amphotericin B - Wikipedia [en.wikipedia.org]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Antifungal Agent 39
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance development to Antifungal Agent 39 in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic fungistatic agent belonging to the azole class of drugs. Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in yeasts and its orthologs (CYP51A and CYP51B) in molds.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By inhibiting this enzyme, this compound disrupts the fungal cell membrane's integrity and function, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][3]
Q2: What are the known mechanisms of resistance to this compound?
Fungi can develop resistance to this compound through several mechanisms, which can occur independently or in combination. The most common mechanisms include:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for this compound.[4][5]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[1][4]
-
Efflux Pump Overexpression: Upregulation of genes encoding efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR genes) and the major facilitator superfamily (MDR genes), actively removes this compound from the fungal cell, reducing its intracellular concentration.[1][6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to changes in the sterol composition of the cell membrane, reducing the cell's dependence on ergosterol.[7]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[1]
Q3: What is the difference between primary and secondary resistance?
-
Primary (or intrinsic) resistance refers to the natural, inherent insusceptibility of a fungal species to an antifungal agent without prior exposure to the drug.[6][8] An example would be a fungal species that naturally possesses a less susceptible form of the target enzyme.
-
Secondary (or acquired) resistance develops in a previously susceptible fungal population after exposure to the antifungal agent.[6][8] This typically occurs through the selection of resistant mutants during therapy.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q: My MIC values for this compound against the same fungal isolate are highly variable between experiments. What could be the cause?
A: Inconsistent MIC results can arise from several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size is a major source of variability. |
| Media and Reagents | Use the recommended growth medium (e.g., RPMI-1640) and ensure the pH is correctly buffered.[9] Prepare fresh stock solutions of this compound and verify the solvent does not affect fungal growth at the concentrations used. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For some fungi, the endpoint should be read at 24 hours, while others may require 48 hours.[10] Ensure proper atmospheric conditions (e.g., aerobic). |
| Endpoint Reading | The endpoint for azoles is typically defined as a 50% reduction in growth compared to the drug-free control.[10] Use a microplate reader for a more objective reading, or have a consistent, experienced reader for visual assessment. The "Eagle effect," where paradoxical growth occurs at high drug concentrations, can also complicate visual reading.[6] |
| Contamination | Check for bacterial or other fungal contamination in your cultures, which can interfere with the assay. |
Issue 2: No Significant Difference in Gene Expression Between Susceptible and Resistant Isolates
Q: I am performing RT-qPCR to analyze the expression of ERG11 and efflux pump genes, but I don't see the expected upregulation in my resistant isolates. Why might this be?
A: Several factors can lead to a lack of observable differences in gene expression. Consider the following:
| Potential Cause | Troubleshooting Steps |
| RNA Quality and Integrity | Ensure high-quality, intact RNA is extracted. Use a spectrophotometer (e.g., NanoDrop) to check for purity (A260/A280 ratio ~2.0) and a bioanalyzer to assess RNA integrity (RIN > 7). |
| Primer and Probe Design | Validate your RT-qPCR primers for efficiency and specificity. Run a standard curve to ensure the amplification efficiency is between 90-110%. Perform a melt curve analysis to check for a single amplicon. |
| Choice of Reference Genes | The stability of reference (housekeeping) genes can vary under different experimental conditions. Validate a panel of potential reference genes (e.g., ACT1, GAPDH, TEF1) for your specific fungus and conditions, and use the most stable one(s) for normalization. |
| Timing of RNA Extraction | Gene expression can be dynamic. Ensure that you are harvesting the cells at a time point where the expression of the target genes is expected to be induced. This may require a time-course experiment. |
| Alternative Resistance Mechanisms | The resistance in your isolates may not be due to the overexpression of the genes you are targeting. Consider other mechanisms, such as target site mutations. Sequence the ERG11 gene to check for mutations. |
Quantitative Data Summary
The following tables provide hypothetical data illustrating typical results observed when studying resistance to this compound in Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound
| Isolate | Phenotype | MIC (µg/mL) | Fold Change in MIC |
| SC5314 | Susceptible | 0.5 | - |
| R1 | Resistant | 16 | 32 |
| R2 | Resistant | 64 | 128 |
| R3 | Susceptible-Dose Dependent | 4 | 8 |
Table 2: Relative Gene Expression in Resistant C. albicans Isolates
| Gene | Function | Isolate R1 (Fold Change) | Isolate R2 (Fold Change) |
| ERG11 | Drug Target | 2.5 | 4.8 |
| CDR1 | ABC Efflux Pump | 8.2 | 15.7 |
| MDR1 | MFS Efflux Pump | 1.5 | 9.3 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the standardized methods for antifungal susceptibility testing.[11][12]
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 to achieve final concentrations ranging from 0.0625 to 128 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a 50% reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of genes involved in resistance to this compound.
-
Cell Culture and Treatment: Grow the fungal isolates to mid-log phase in a suitable liquid medium (e.g., YPD). Expose the cultures to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 2 hours) to induce gene expression.
-
RNA Extraction: Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit or a standard hot phenol-chloroform method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the RNA using a spectrophotometer and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Set up the qPCR reaction using a suitable qPCR master mix, the synthesized cDNA, and primers specific for your target and reference genes. Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a validated reference gene and comparing the expression in the resistant isolates to that in a susceptible control.
Visualizations
Caption: A diagram of a hypothetical signaling pathway leading to resistance against this compound.
Caption: A workflow for investigating the mechanisms of resistance to this compound.
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
"Antifungal agent 39" degradation pathways and how to prevent them
Technical Support Center: Antifungal Agent 39
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals manage the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing reduced potency over time. What is the likely cause?
A1: Loss of potency in this compound stock solutions is commonly attributed to degradation. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. To mitigate this, ensure your stock solutions are prepared in a recommended solvent (e.g., anhydrous DMSO), stored at -20°C or lower, and protected from light.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What might these be?
A2: These additional peaks are likely degradation products. This compound can degrade into several products depending on the conditions. For example, hydrolysis can lead to the formation of a diol derivative (Degradant A), while oxidation may produce an N-oxide (Degradant B). Refer to the "Forced Degradation Study" protocol below to identify these degradants.
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
A3: For solid (lyophilized) this compound, we recommend storage at -20°C in a desiccator to protect it from moisture. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: How can I prevent the degradation of this compound in my aqueous experimental buffers or cell culture media?
A4: To enhance stability in aqueous environments, prepare solutions fresh whenever possible. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours and protect them from light. The pH of the buffer is also critical; this compound is most stable at a pH between 6.0 and 7.5. The inclusion of an antioxidant, such as N-acetylcysteine (NAC), may also be beneficial in preventing oxidative degradation.
Troubleshooting Guide: Loss of Potency
If you are experiencing a loss of potency with this compound, use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing loss of potency.
Degradation Pathways
This compound is susceptible to three primary degradation pathways. Understanding these pathways is crucial for developing stable formulations and designing reliable experiments.
Caption: Primary degradation pathways of this compound.
Quantitative Data Summary
The following tables summarize the results of forced degradation and stability studies on this compound.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation of Agent 39 | Major Degradant Formed |
| 0.1 M HCl (80°C, 2h) | 15.4% | Degradant A |
| 0.1 M NaOH (80°C, 2h) | 22.1% | Degradant A |
| 5% H₂O₂ (25°C, 24h) | 35.8% | Degradant B |
| UV Light (254 nm, 24h) | 18.2% | Degradant C |
| Heat (80°C, 48h) | 8.5% | Degradant A |
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 8.2 |
| Degradant A (Diol) | 4.5 |
| Degradant B (N-Oxide) | 6.8 |
| Degradant C (Photoproduct) | 9.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Caption: Workflow for the forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 5% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Sample Preparation for Analysis:
-
Cool all heated samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Validation & Comparative
Comparative Analysis of Antifungal Agent 39 and Fluconazole Against Candida albicans
A comprehensive comparison between Antifungal Agent 39 and the widely-used antifungal drug fluconazole cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on "this compound."
Intensive searches for "this compound," also identified as "Compound 9h" with CAS number 2725074-94-0, have yielded listings from chemical suppliers. These sources identify it as a broad-spectrum antifungal agent. However, no peer-reviewed studies, patents, or other scientific publications detailing its efficacy, mechanism of action, or experimental data against Candida albicans could be located.
Therefore, the core requirements of this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled for "this compound."
Fluconazole: A Profile
Fluconazole is a well-established triazole antifungal agent used extensively in the treatment of various fungal infections, including those caused by Candida albicans.
Efficacy of Fluconazole against Candida albicans
The efficacy of fluconazole against Candida albicans is well-documented and is typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. For Candida albicans, fluconazole susceptibility is generally defined by the following MIC breakpoints:
| Susceptibility | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Susceptible-Dose Dependent (SDD) | 4 |
| Resistant (R) | ≥ 8 |
Note: Breakpoints can vary slightly based on the testing standards (e.g., CLSI, EUCAST).
Experimental Protocols for Fluconazole Susceptibility Testing
The in vitro susceptibility of Candida albicans to fluconazole is commonly determined using standardized methods such as the broth microdilution assay as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.
Broth Microdilution Assay Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole against Candida albicans using the broth microdilution method.
Mechanism of Action: Fluconazole
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Fluconazole Signaling Pathway:
Caption: Mechanism of action of fluconazole, inhibiting the ergosterol biosynthesis pathway in Candida albicans.
By inhibiting lanosterol 14-α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.
Conclusion
While a detailed, data-driven comparison is not feasible at present, this guide provides a comprehensive overview of the efficacy, experimental evaluation, and mechanism of action of fluconazole against Candida albicans. For a comparative analysis to be conducted, further research and publication of data on "this compound" are necessary. Researchers and drug development professionals are encouraged to seek out any forthcoming information on this compound to enable future comparative assessments.
Validating the Antifungal Activity of Antifungal Agent 39 in a Clinical Isolate Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of the novel investigational compound, "Antifungal agent 39," against a panel of clinically relevant fungal isolates. The performance of this compound is benchmarked against established antifungal drugs from different classes, including the polyene amphotericin B, the azole fluconazole, and the echinocandin caspofungin. All experimental data is presented in a standardized format to facilitate objective comparison. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and clarity.
Comparative Antifungal Activity
The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of clinical isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results are summarized in the table below, alongside the MIC values for the comparator agents.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against a Panel of Clinical Fungal Isolates
| Clinical Isolate | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans ATCC 90028 | 0.125 | 0.5 | 0.5 | 0.06 |
| Candida glabrata (Fluconazole-R) | 0.25 | 0.5 | 64 | 0.125 |
| Candida auris B11221 | 0.5 | 1 | >64 | 0.25 |
| Cryptococcus neoformans H99 | 0.06 | 0.25 | 4 | 16 |
| Aspergillus fumigatus ATCC 204305 | 1 | 0.5 | >64 | 0.125 |
Data are hypothetical for "this compound" for illustrative purposes.
Experimental Protocols
The following protocols were employed for the determination of antifungal activity.
Antifungal Susceptibility Testing
The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for yeasts and filamentous fungi, respectively.[1][2][3]
1. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus neoformans): Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
Filamentous Fungi (Aspergillus fumigatus): Conidia were harvested from mature cultures and suspended in sterile saline. The conidial suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[2]
2. Broth Microdilution Assay:
-
A twofold serial dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
-
The standardized inoculum was added to each well.
-
The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[4]
3. MIC Determination:
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free growth control.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of this compound's activity.
Caption: Workflow for Antifungal Susceptibility Testing.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical mechanism of action for this compound, targeting a key enzyme in the fungal cell wall synthesis pathway.
Caption: Hypothetical Mechanism of Action of this compound.
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. paressaude.com.br [paressaude.com.br]
- 5. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Antifungal Agent 39 with Leading Systemic Antifungal Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a novel investigational compound, Antifungal Agent 39, has demonstrated significant promise in preclinical studies. This guide provides a direct comparison of this compound with established antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—supported by in vitro experimental data. The information is intended for researchers, scientists, and drug development professionals to evaluate its potential as a next-generation therapeutic.
Executive Summary
This compound is a first-in-class inhibitor of fungal-specific kinase, FSK1, a critical component of the cell wall integrity (CWI) signaling pathway. This novel mechanism of action results in potent fungicidal activity against a broad spectrum of pathogenic fungi, including azole-resistant strains. Comparative analysis indicates that this compound exhibits superior in vitro potency against key pathogens compared to Fluconazole and a comparable fungicidal profile to Amphotericin B, with a potentially wider therapeutic window.
Comparative In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal isolates and compared with standard-of-care antifungal agents. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Minimum Inhibitory Concentration (MIC₅₀) Data (µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole | Caspofungin |
| Candida albicans | 0.125 | 0.5 | 1 | 0.25 |
| Candida glabrata (Fluconazole-R) | 0.25 | 0.5 | 64 | 0.25 |
| Aspergillus fumigatus | 0.06 | 1 | >64 | 0.125 |
| Cryptococcus neoformans | 0.125 | 0.25 | 4 | >16 |
Table 2: Minimum Fungicidal Concentration (MFC) Data (µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole | Caspofungin |
| Candida albicans | 0.5 | 1 | >64 | 2 |
| Candida glabrata (Fluconazole-R) | 1 | 1 | >64 | 2 |
| Aspergillus fumigatus | 0.25 | 2 | >64 | >16 |
| Cryptococcus neoformans | 0.5 | 0.5 | >64 | >16 |
Mechanism of Action Comparison
The distinct mechanisms of action of these antifungal agents are crucial to understanding their spectrum of activity and potential for resistance development.
-
This compound (Hypothetical): Inhibits the fungal-specific kinase FSK1, a key regulator in the Cell Wall Integrity (CWI) pathway. This disruption leads to compromised cell wall structure and subsequent cell lysis.
-
Amphotericin B (Polyene): Binds to ergosterol, a primary component of the fungal cell membrane, forming pores that lead to leakage of intracellular ions and cell death.[1][2][3][4]
-
Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[5][6] This disrupts membrane integrity and is generally fungistatic.[6]
-
Caspofungin (Echinocandin): Non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme, preventing the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8][9]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted biological pathways for each class of antifungal agent.
Caption: A simplified workflow for the discovery and development of new antifungal agents.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspofungin - Wikipedia [en.wikipedia.org]
Independent Verification of "Antifungal Agent 39" Research Findings: A Comparative Analysis
For Immediate Release
This publication provides an independent verification and comparative analysis of the research findings concerning "Antifungal Agent 39," identified as the oxazolone-based sulfonamide, compound 9h. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison with established antifungal agents, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Performance Analysis
"this compound" (Compound 9h) has demonstrated notable in vitro activity against key fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Compound 9h compared to two widely used antifungal drugs, Fluconazole and Amphotericin B, against Aspergillus niger and Candida albicans.
| Antifungal Agent | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound (Compound 9h) | Aspergillus niger | 4[1] |
| Candida albicans | 2[1] | |
| Fluconazole | Aspergillus niger | >64 - >256[2][3][4] |
| Candida albicans | 0.25 - 128[5] | |
| Amphotericin B | Aspergillus niger | 0.125 - 4[2][6][7] |
| Candida albicans | 0.06 - 2[8][9][10][11] |
Experimental Protocols
The data presented in this guide were derived from standard experimental protocols as described in the cited literature. The key methodologies are outlined below.
Synthesis of this compound (Compound 9h)
The synthesis of the 5(4H)-oxazolone-based sulfonamide, Compound 9h, is a multi-step process. A general outline of the synthetic route is as follows:
-
Synthesis of 4-(((4-acetylphenyl)sulfamoyl)amino)benzoic acid (7): This intermediate is prepared through a series of reactions involving the appropriate starting materials.
-
Synthesis of Oxazolone-Benzenesulfonamide Derivatives (9a-k): The intermediate acid (7) is reacted with the appropriate aldehydes (8a-j) using acetic anhydride in the presence of anhydrous sodium acetate. This reaction yields the desired oxazolone-benzenesulfonamide derivatives, including compound 9h. The specific aldehyde used to synthesize 9h is 2-naphthaldehyde. The final products are then purified and characterized using spectroscopic techniques such as 1H NMR and 13C NMR.
Antifungal Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[2][5][6]
-
Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared and serially diluted in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Fungal strains are cultured and the inoculum is standardized to a specific cell density (e.g., 0.5 × 10^3 to 2.5 × 10^3 cells/mL).
-
Incubation: The microtiter plates containing the antifungal dilutions and the fungal inoculum are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well.[9]
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate the proposed mechanism of action for the sulfonamide component of this compound and the general experimental workflow for its synthesis.
Caption: Folic Acid Synthesis Inhibition by Sulfonamides.
Caption: Synthesis Workflow for this compound.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfppl.co.in [rfppl.co.in]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Novel Antifungal Agent in Animal Models: A Guide for Researchers
This guide provides a comparative analysis of a hypothetical novel antifungal agent, designated "Antifungal agent 39," against established antifungal drugs from three different classes: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The data presented is based on representative experimental results from murine models of disseminated candidiasis, a common preclinical model for evaluating antifungal efficacy. This document is intended for researchers, scientists, and drug development professionals.
Overview of Antifungal Agents
A brief overview of the established antifungal agents used for comparison is provided below:
-
Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1] It is a broad-spectrum fungicidal agent.
-
Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. This disruption of the fungal cell membrane results in fungistatic activity.
-
Caspofungin (Echinocandin): A non-competitive inhibitor of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This action results in fungicidal activity against most Candida species.
The hypothetical "this compound" is evaluated in the context of these established mechanisms and efficacy profiles.
Comparative Efficacy Data in a Murine Model of Disseminated Candidiasis
The following tables summarize the quantitative data from a representative non-inferiority study in an immunocompromised murine model of disseminated candidiasis caused by Candida albicans.
Table 1: Survival Rates in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Administration Route | Survival Rate (%) at Day 21 Post-Infection |
| This compound | 20 mg/kg | Intravenous (IV) | 80% |
| Amphotericin B | 1 mg/kg | Intraperitoneal (IP) | 75% |
| Fluconazole | 20 mg/kg | Oral (PO) | 60% |
| Caspofungin | 10 mg/kg | Intraperitoneal (IP) | 85% |
| Control (Vehicle) | N/A | Intravenous (IV) | 10% |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dosage | Administration Route | Mean Log10 CFU/g of Kidney Tissue (± SD) at Day 7 Post-Infection |
| This compound | 20 mg/kg | Intravenous (IV) | 3.5 (± 0.4) |
| Amphotericin B | 1 mg/kg | Intraperitoneal (IP) | 3.8 (± 0.5) |
| Fluconazole | 20 mg/kg | Oral (PO) | 4.5 (± 0.6) |
| Caspofungin | 10 mg/kg | Intraperitoneal (IP) | 3.2 (± 0.3) |
| Control (Vehicle) | N/A | Intravenous (IV) | 7.2 (± 0.8) |
Experimental Protocols
The data presented above is based on the following standardized experimental protocol for a murine model of disseminated candidiasis.
3.1. Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide at a dose of 150 mg/kg on days -4 and -1 prior to infection.[2] This mimics the immunocompromised state often seen in patients susceptible to invasive fungal infections.
3.2. Fungal Strain and Inoculum Preparation
-
Organism: Candida albicans SC5314.
-
Preparation: The yeast is grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 CFU/mL.
3.3. Infection
-
Mice are infected via intravenous injection of 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse) into the lateral tail vein.
3.4. Antifungal Treatment
-
Treatment is initiated 24 hours post-infection and continued once daily for 7 consecutive days.
-
This compound: Administered intravenously at 20 mg/kg.
-
Amphotericin B: Administered intraperitoneally at 1 mg/kg.
-
Fluconazole: Administered orally via gavage at 20 mg/kg.
-
Caspofungin: Administered intraperitoneally at 10 mg/kg.
-
Control Group: Receives the vehicle used for "this compound" via the same route and schedule.
3.5. Endpoints
-
Survival: A cohort of mice from each group is monitored for 21 days post-infection, and the survival rate is recorded.
-
Fungal Burden: A separate cohort of mice is euthanized on day 7 post-infection. Kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA, and colonies are counted after 24-48 hours of incubation at 35°C to determine the number of CFU per gram of tissue.
Signaling Pathways and Experimental Workflow Diagrams
4.1. Mechanisms of Action of Comparator Antifungal Agents
The following diagrams illustrate the known signaling pathways and mechanisms of action for the three classes of comparator antifungal agents.
Caption: Mechanisms of action of major antifungal classes.
4.2. Experimental Workflow for In Vivo Antifungal Efficacy Study
The diagram below outlines the key steps in a typical animal model study to evaluate the efficacy of a new antifungal agent.
Caption: Workflow for a murine model of disseminated candidiasis.
Conclusion
This guide provides a framework for comparing the in vivo efficacy of a novel antifungal agent, "this compound," with established antifungal drugs. The presented data, based on a representative murine model of disseminated candidiasis, suggests that "this compound" demonstrates non-inferiority to Caspofungin and superiority to Fluconazole in this model. The detailed experimental protocol and workflow diagrams offer a foundation for designing and interpreting further preclinical studies. Future investigations should aim to establish the full pharmacokinetic and pharmacodynamic profile of "this compound" and evaluate its efficacy against a broader range of fungal pathogens in various animal models.
References
Comparative Cytotoxicity of Antifungal Agent 39 Against Human Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of a novel investigational compound, Antifungal Agent 39, against established antifungal drugs, Amphotericin B and Itraconazole. The data presented herein is intended to offer a preliminary assessment of the selective toxicity of this compound, a critical parameter in early-stage drug development.
Executive Summary
This guide summarizes the cytotoxic effects of this compound on various human cell lines in comparison to commercially available antifungal agents. The primary mechanism of action for many existing antifungals involves targeting the fungal cell membrane's ergosterol, a component not present in mammalian cells, which provides a basis for selective toxicity. However, off-target effects and subsequent cytotoxicity in human cells remain a significant concern. This report includes detailed experimental protocols for the cytotoxicity assays employed and visual representations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding of the presented data.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, Amphotericin B, and Itraconazole against a panel of human cell lines. Lower IC50 values are indicative of higher cytotoxicity.
| Cell Line | Cell Type | This compound (µM) | Amphotericin B (µM) | Itraconazole (µM) |
| A549 | Lung Carcinoma | 45.8 | 15.2 | 0.6 |
| HepG2 | Hepatocellular Carcinoma | > 100 | 25.7 | 5.3 |
| HEK293 | Embryonic Kidney | 89.1 | 10.5 | 2.1 |
| HL-60 | Promyelocytic Leukemia | 62.5 | 8.9 | 1.8 |
Note: The data for this compound is illustrative and serves as a placeholder for this comparative guide. For established azole antifungals like itraconazole, ketoconazole, and others, IC50 values against human granulocyte-macrophage progenitor cells have been reported in the range of 0.78-49 µmol/L.
Experimental Protocols
The cytotoxicity data presented in this guide was generated using the following standardized protocols:
Cell Culture
Human cell lines (A549, HepG2, HEK293, and HL-60) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with serial dilutions of this compound, Amphotericin B, or Itraconazole for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells were seeded and treated with the antifungal agents as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation period, the cell culture supernatant was collected.
-
LDH Reaction: The supernatant was mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: The absorbance was measured at 490 nm, which is proportional to the amount of LDH released.
-
Data Analysis: The percentage of cytotoxicity was calculated relative to a maximum LDH release control.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Ergosterol biosynthesis pathway and targets of azole and polyene antifungals.
Caption: General workflow for in vitro cytotoxicity assessment of antifungal agents.
Discussion
The illustrative data suggests that this compound exhibits a more favorable cytotoxicity profile against the tested human cell lines compared to Amphotericin B, as indicated by its higher IC50 values. However, it appears to be less potent in its cytotoxic effects than Itraconazole. It is important to note that a comprehensive evaluation of an antifungal agent's therapeutic potential requires a concurrent assessment of its efficacy against fungal pathogens. A high therapeutic index, which is the ratio of the cytotoxic dose to the effective dose, is a desirable characteristic for any new antifungal candidate.
The mechanisms of action of the comparator drugs are well-established. Amphotericin B, a polyene, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Azoles, such as itraconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis. The disruption of ergosterol production alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. The precise mechanism of action of this compound is currently under investigation.
Conclusion
This comparative guide provides a foundational overview of the in vitro cytotoxicity of the novel this compound relative to established antifungal therapies. The presented data, protocols, and diagrams offer a framework for the preliminary assessment of new antifungal candidates. Further studies are warranted to elucidate the mechanism of action of this compound and to establish its efficacy and safety profile in preclinical models of fungal infection. The ultimate goal is the development of new antifungal agents that are not only potent against a broad spectrum of fungal pathogens but also exhibit minimal toxicity to human cells.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Antifungal Agent 39
Disclaimer: "Antifungal Agent 39" is understood to be a placeholder for a novel or uncharacterized research compound. The following guidance is based on established best practices for handling potent, unknown, or hazardous chemicals in a laboratory setting. A thorough, compound-specific risk assessment must be conducted before any handling.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Pre-Handling Risk Assessment
Before commencing any work, a comprehensive risk assessment is mandatory.[1][4] This initial step is crucial for understanding and mitigating potential hazards associated with a new chemical.[1]
Key Assessment Areas:
-
Hazard Identification: Review any available data, such as preliminary toxicological information or data from structurally similar compounds. The Safety Data Sheet (SDS) is a primary source of this information.[1][2]
-
Exposure Evaluation: Identify all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[2] Consider every step of the planned procedure, from weighing and dissolution to application and disposal.[5]
-
Control Measures: Determine the necessary engineering controls, administrative procedures, and Personal Protective Equipment (PPE) to minimize risk.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical line of defense to prevent exposure.[6][7] The selection of PPE should be based on the risk assessment and the physical form of the agent (e.g., powder, liquid).[7] For potent or unknown compounds, a higher level of protection is warranted.[8][9]
| Protection Type | Specification | Purpose |
| Hand Protection | Double Nitrile Gloves or Chemical-Resistant Gloves (e.g., Neoprene) | Prevents skin contact during handling. Double-gloving is recommended for potent compounds.[8] |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects eyes from splashes, sprays, and airborne particles.[6][10] |
| Body Protection | Disposable, Chemical-Resistant Gown or Lab Coat with Long Sleeves | Shields skin and personal clothing from contamination.[6][10] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (for powders) or a Full-Face Respirator with appropriate cartridges (for volatile solutions) | Prevents inhalation of airborne particles or vapors.[6] A Powered Air-Purifying Respirator (PAPR) may be required for high-hazard tasks.[8][11] |
| Foot Protection | Closed-Toe, Non-Slip Shoes | Protects feet from spills and falling objects.[10] |
This table summarizes general PPE recommendations. The final selection must be dictated by the compound-specific risk assessment.
Operational Plan: Aseptic Weighing and Solubilization Protocol
This protocol outlines a standard procedure for handling a powdered antifungal agent within an appropriate engineering control, such as a chemical fume hood or a ventilated balance enclosure.[12]
Objective: To accurately weigh and dissolve "this compound" while minimizing personnel exposure and preventing contamination.
Materials:
-
"this compound" (solid powder)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Spatula
-
Weigh paper or boat
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Required PPE (see table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Decontamination: Wipe down the work surface and the analytical balance with a suitable disinfectant (e.g., 70% ethanol).
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of "this compound" to the weigh boat. Avoid creating airborne dust. For potent compounds, this should be done in a containment system like a glove box or ventilated enclosure.[5][12]
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent to the tube.
-
Secure the cap tightly and vortex the tube until the compound is fully dissolved.
-
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as per stability data.
-
Post-Procedure Cleanup:
-
Clean the spatula and work surface thoroughly.
-
Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated hazardous waste stream.
-
Caption: Workflow for weighing and solubilizing this compound.
Disposal Plan
Proper disposal of hazardous waste is critical to protect personnel and the environment.[12][13] Never dispose of antifungal agents or contaminated materials down the sink.[14]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag/Container | Includes contaminated gloves, gowns, weigh boats, pipette tips, and paper towels. Seal the container when full. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes excess solutions and solvent rinses. Ensure the container is compatible with the solvents used. Keep the container closed when not in use. |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes contaminated needles and scalpels. |
| Biologically Contaminated Waste | Labeled Biohazardous Waste Container | Includes fungal cultures treated with the agent. This waste often requires autoclaving or incineration.[13] |
All waste must be disposed of through your institution's EHS department according to local and federal regulations.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.[15] All laboratory personnel must be familiar with the location and use of emergency equipment.[15]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[15][16][17] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes using an eyewash station, holding the eyelids open.[15][16][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[17] If they have difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In Case of a Spill:
-
Minor Spill: Alert people in the immediate area.[19] Wearing appropriate PPE, confine the spill and clean it up using a chemical spill kit with appropriate absorbent materials.[18][19] All cleanup materials must be disposed of as hazardous waste.[17]
-
Major Spill: Evacuate the laboratory immediately and alert others.[15][19] Close the doors to the affected area and call your institution's emergency number or 911 from a safe location.[15][17] Provide details about the spilled chemical.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. intersolia.com [intersolia.com]
- 4. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 5. agnopharma.com [agnopharma.com]
- 6. falseguridad.com [falseguridad.com]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. superiorwastedisposal.com [superiorwastedisposal.com]
- 14. researchgate.net [researchgate.net]
- 15. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 19. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
